1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile
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Description
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C15H18BN3O2 and its molecular weight is 283.14. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Reactivity :
- The study of chemical reactivity of related compounds, like 6-methylchromone-3-carbonitrile, towards nucleophilic reagents reveals various heterocyclic systems and potential for chemical transformations (Ibrahim & El-Gohary, 2016).
- Research on the reaction of substituted 1,3,2-dioxaborinanes with acetonitrile indicates potential for forming different cyclic borates, showcasing the flexibility in chemical synthesis (Kuznetsov, Brusilovskii, & Mazepa, 2001).
Synthesis and Structural Analysis :
- Investigations into the synthesis of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate highlight the importance of structural and conformational analyses in understanding molecular properties (Huang et al., 2021).
Drug Design and Synthesis :
- Research on new pyrrole-oxindole progesterone receptor modulators indicates the role of structural changes in modulating drug properties. This underscores the potential application of such compounds in drug design (Fensome et al., 2008).
Corrosion Inhibition :
- Studies on the inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution reveal potential applications in corrosion inhibition, highlighting the compound's versatility (Yadav, Gope, Kumari, & Yadav, 2016).
Supramolecular Structure Analysis :
- The analysis of the structure of fluorinated indazoles demonstrates the effect of atomic substitution on supramolecular structures, which is crucial for understanding molecular interactions and properties (Teichert et al., 2007).
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-7-6-10(9-17)8-12(11)19(5)18-13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPESWIXWGFRSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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